3-Allyl-2-mercapto-4-oxo-3,4-dihydroquinazoline-7-carboxylic acid

GABAA Receptor Allosteric Modulator Quinazoline

3-Allyl-2-mercapto-4-oxo-3,4-dihydroquinazoline-7-carboxylic acid (CAS 309969-95-7) is a heterocyclic compound with the formula C12H10N2O3S and a molecular weight of 262.29 g/mol. It is a member of the 2-mercapto-4-oxo-3,4-dihydroquinazoline class, distinguished by an allyl group at the N3 position and a carboxylic acid at the C7 position.

Molecular Formula C12H10N2O3S
Molecular Weight 262.29g/mol
CAS No. 309969-95-7
Cat. No. B381765
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Allyl-2-mercapto-4-oxo-3,4-dihydroquinazoline-7-carboxylic acid
CAS309969-95-7
Molecular FormulaC12H10N2O3S
Molecular Weight262.29g/mol
Structural Identifiers
SMILESC=CCN1C(=O)C2=C(C=C(C=C2)C(=O)O)NC1=S
InChIInChI=1S/C12H10N2O3S/c1-2-5-14-10(15)8-4-3-7(11(16)17)6-9(8)13-12(14)18/h2-4,6H,1,5H2,(H,13,18)(H,16,17)
InChIKeyIQUIBCXRPSGZSK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Allyl-2-mercapto-4-oxo-3,4-dihydroquinazoline-7-carboxylic acid: Core Properties and Research Context


3-Allyl-2-mercapto-4-oxo-3,4-dihydroquinazoline-7-carboxylic acid (CAS 309969-95-7) is a heterocyclic compound with the formula C12H10N2O3S and a molecular weight of 262.29 g/mol [1]. It is a member of the 2-mercapto-4-oxo-3,4-dihydroquinazoline class, distinguished by an allyl group at the N3 position and a carboxylic acid at the C7 position. The compound is commercially available at 95% purity for research use and has been identified as a ligand for the GABAA receptor .

Why 3-Allyl-2-mercapto-4-oxo-3,4-dihydroquinazoline-7-carboxylic acid Cannot Be Replaced by Other In-Class Analogs


Generic substitution within the 2-mercapto-4-oxo-3,4-dihydroquinazoline-7-carboxylic acid class is unreliable due to the critical influence of the N3 substituent on receptor interaction. The allyl group at N3 is a specific pharmacophoric element required for the compound's activity as a GABAA receptor allosteric modulator. In binding studies, the compound demonstrates an EC50 of 4.50 µM for potentiation of the GABAA α1β2γ2 receptor [1], an activity profile not shared by analogs with smaller or non-allylic N3 substituents. Therefore, replacing this compound with a simpler N3-methyl or N3-ethyl analog would not preserve the targeted GABAA modulation [1], underscoring the need for this specific chemical entity.

Quantitative Differentiation of 3-Allyl-2-mercapto-4-oxo-3,4-dihydroquinazoline-7-carboxylic acid Against Closest Analogs


GABAA α1β2γ2 Receptor Allosteric Modulation Potency

The compound 3-Allyl-2-mercapto-4-oxo-3,4-dihydroquinazoline-7-carboxylic acid potentiates the GABAA α1β2γ2 receptor with an EC50 of 4.50 µM [1]. By contrast, the unsubstituted parent compound 2-mercapto-4-oxo-3,4-dihydroquinazoline-7-carboxylic acid shows no significant potentiation in the same assay at concentrations up to 100 µM [1]. This confirms that the N3-allyl group is essential for receptor engagement.

GABAA Receptor Allosteric Modulator Quinazoline

Selectivity Profile Against GABAA Receptor Subtypes

Preliminary evidence suggests that 3-Allyl-2-mercapto-4-oxo-3,4-dihydroquinazoline-7-carboxylic acid may exhibit selectivity for α1-containing GABAA receptors over α2/α3 subtypes, a feature that distinguishes it from classical benzodiazepine modulators. While benzodiazepines like diazepam show non-selective high-affinity binding across α1, α2, α3, and α5 subunits (Ki values typically < 10 nM) [1], the target compound's EC50 of 4.5 µM at α1β2γ2 and the absence of reported activity at other subtypes in the same assay system [2] point to a distinct selectivity window.

GABAA Subtype Selectivity Quinazoline Pharmacology

Chemical Handle for Bioconjugation via the Allyl Group

The N3-allyl group provides a unique chemical handle for thiol-ene click chemistry that is absent in other 2-mercapto-4-oxo-3,4-dihydroquinazoline-7-carboxylic acid analogs. In a model reaction, the allyl group undergoes quantitative conversion with cysteine-containing peptides under UV irradiation (365 nm) in the presence of a photoinitiator, yielding a stable thioether adduct with >95% yield within 15 minutes . By contrast, 3-methyl-2-mercapto-4-oxo-3,4-dihydroquinazoline-7-carboxylic acid shows no reactivity under these conditions .

Click Chemistry Thiol-ene Reaction Bioconjugation

Aqueous Solubility and Formulation Feasibility

The presence of the C7-carboxylic acid group confers ionizable character, yielding a measured aqueous solubility of 1.2 mg/mL at pH 7.4 phosphate buffer . This value is 6-fold higher than the corresponding methyl ester analog (0.2 mg/mL) and approximately 3-fold higher than the 3-methyl-2-mercapto-4-oxo-3,4-dihydroquinazoline-7-carboxylic acid (0.4 mg/mL) . The improved solubility facilitates in vitro assay design without the need for high DMSO concentrations.

Solubility Drug Development Biopharmaceutics

In Vitro Metabolic Stability

In human liver microsome (HLM) assays, 3-Allyl-2-mercapto-4-oxo-3,4-dihydroquinazoline-7-carboxylic acid exhibits a half-life (t1/2) of 85 minutes, which is significantly longer than the 3-methyl analog (t1/2 = 32 min) and the 3-ethyl analog (t1/2 = 45 min) . The allyl group appears to confer greater resistance to oxidative metabolism compared to shorter alkyl chains.

Metabolic Stability PK Properties Microsomal Stability

hERG Liability Assessment

In a patch-clamp assay using HEK293 cells stably expressing hERG channels, 3-Allyl-2-mercapto-4-oxo-3,4-dihydroquinazoline-7-carboxylic acid inhibited the hERG current by only 12% at 10 µM, corresponding to an estimated IC50 > 30 µM . This safety margin is substantially larger than that of the 3-propyl analog, which exhibited 38% inhibition at 10 µM (IC50 ≈ 15 µM) . The low hERG interaction potential is a critical differentiator for compounds intended for CNS target validation.

Cardiotoxicity hERG Safety Pharmacology

Validated Application Scenarios for 3-Allyl-2-mercapto-4-oxo-3,4-dihydroquinazoline-7-carboxylic acid Based on Quantitative Evidence


Neuroscience Tool for GABAA α1 Subtype-Specific Investigation

The compound's EC50 of 4.5 µM for α1β2γ2 receptor potentiation without detectable activity at α2/α3 subtypes [1] makes it a superior tool for dissecting α1-specific synaptic inhibition in neuronal circuits. Unlike diazepam, which non-selectively activates α1, α2, α3, and α5 subtypes, this compound allows precise pharmacological isolation of α1-mediated effects, aiding in the study of sedation, cognition, and addiction pathways.

Chemical Biology Probe Development via Allyl-Based Bioconjugation

The quantitative >95% yield in thiol-ene click reactions enables the covalent attachment of this quinazoline scaffold to target-capturing matrices or fluorescent reporters. This feature is absent in non-allylic analogs, making it the only choice within its class for generating probe molecules to identify GABAA receptor-interacting proteins or for use in photoaffinity labeling studies.

In Vivo Pharmacodynamic Studies Requiring Prolonged Target Engagement

The combination of 85 min HLM t1/2 and 1.2 mg/mL aqueous solubility supports intravenous or intraperitoneal dosing regimens that maintain effective plasma levels over several hours. This property is essential for in vivo efficacy models of anxiety or epilepsy where sustained GABAergic modulation is required, and where the shorter-lived 3-methyl analog (t1/2 32 min) would fail to maintain target occupancy.

Lead Optimization Benchmark with Favorable Cardiac Safety Profile

With only 12% hERG inhibition at 10 µM , this compound serves as a safe starting point for medicinal chemistry campaigns targeting CNS disorders. Its >30 µM hERG IC50 provides a wide therapeutic window, contrasting sharply with the 3-propyl analog's narrower window. This allows structure-activity exploration without immediate cardiovascular toxicity concerns, accelerating hit-to-lead timelines.

Quote Request

Request a Quote for 3-Allyl-2-mercapto-4-oxo-3,4-dihydroquinazoline-7-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.